![molecular formula C23H25ClN4O4S B2879163 N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215755-40-0](/img/structure/B2879163.png)

N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

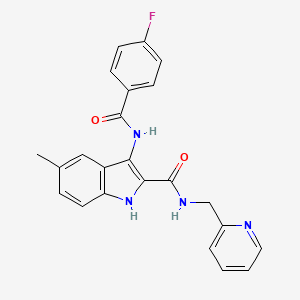

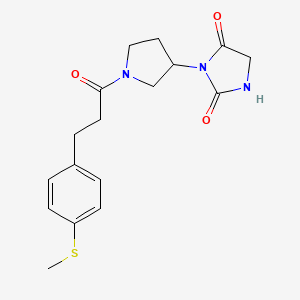

The compound contains several functional groups including an imidazole ring, a benzothiazole ring, and methoxy groups. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Benzothiazole is a type of heterocyclic compound containing a benzene ring fused to a thiazole ring. Methoxy groups are functional groups with the formula -OCH3.

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds containing imidazole rings can be synthesized through a variety of methods . The presence of other functional groups like benzothiazole and methoxy groups would require additional synthetic steps.Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is known to participate in a variety of chemical reactions due to its amphoteric nature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Compounds with complex heterocyclic structures, similar to N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, are synthesized for their potential as therapeutic agents. For example, a study by Abu‐Hashem et al. (2020) focuses on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from natural sources, showing significant anti-inflammatory and analgesic activities. These findings highlight the importance of synthesizing and studying such compounds for potential medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

High-Yield Synthesis for Radiopharmaceutical Applications

In radiopharmaceutical research, the synthesis of compounds with high specificity and yield is crucial. Bobeldijk et al. (1990) discussed the high-yield synthesis of specific benzamides for the preparation of radiolabeled compounds, indicating the relevance of such synthetic processes in developing diagnostic and therapeutic agents (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, & Janssen, 1990).

Potential Antipsychotic Agents

Research into compounds with benzamide structures has also explored their potential as antipsychotic agents. Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of benzamide derivatives, showing that specific structural modifications could lead to compounds with significant antipsychotic potential, highlighting the therapeutic possibilities of these chemical structures (Högberg, de Paulis, Johansson, Kumar, Hall, Ogren, 1990).

Antimicrobial and Antioxidant Activities

Compounds with benzamide and related heterocyclic structures have been studied for their antimicrobial and antioxidant activities. Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces, which demonstrated significant antimicrobial activities and antioxidant potential, underscoring the importance of such compounds in developing new antimicrobial agents (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

Mechanism of Action

Target of Action

The compound, also known as N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways may be affected .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Some imidazole derivatives have been found to exhibit anti-inflammatory activity, potentially through the inhibition of cox-1 .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-3,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S.ClH/c1-29-17-6-7-18-21(14-17)32-23(25-18)27(11-4-10-26-12-9-24-15-26)22(28)16-5-8-19(30-2)20(13-16)31-3;/h5-9,12-15H,4,10-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANSSFAGDJEQOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2879081.png)

![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)

![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)

![(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide](/img/structure/B2879091.png)

![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2879093.png)

![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2879098.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylurea](/img/structure/B2879103.png)